(1-Methyl-1H-pyrrol-2-yl)methanamine chemical properties and structure
(1-Methyl-1H-pyrrol-2-yl)methanamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-pyrrol-2-yl)methanamine is a heterocyclic amine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a methylated pyrrole ring linked to a methanamine group, imparts unique chemical properties that make it a subject of interest in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of (1-Methyl-1H-pyrrol-2-yl)methanamine, with a focus on data relevant to researchers and drug development professionals.
Chemical Structure and Identification
The fundamental structure of (1-Methyl-1H-pyrrol-2-yl)methanamine consists of a five-membered aromatic pyrrole ring where the nitrogen atom is substituted with a methyl group, and a methanamine group is attached to the second carbon of the pyrrole ring.
Structural Identifiers
A summary of the key structural identifiers for (1-Methyl-1H-pyrrol-2-yl)methanamine is provided in the table below.
| Identifier | Value |
| IUPAC Name | (1-methylpyrrol-2-yl)methanamine[1] |
| SMILES | CN1C=CC=C1CN[1][2] |
| InChI | InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3[1][2] |
| InChIKey | GGCBARJYVAPZJQ-UHFFFAOYSA-N[1][2] |
| CAS Number | 69807-81-4[1][3] |
Physicochemical Properties
The physicochemical properties of (1-Methyl-1H-pyrrol-2-yl)methanamine are crucial for its handling, formulation, and biological activity.
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C6H10N2 | [1][2] |
| Molecular Weight | 110.16 g/mol | [1] |
| Monoisotopic Mass | 110.0844 Da | [2] |
| Physical State | Viscous liquid | [3] |
| Color | Yellow | [3] |
| XLogP3-AA | -0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [1][4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 31 Ų | [1] |
Synthesis and Reactivity
The synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine and its derivatives can be achieved through various synthetic routes. A common approach involves the reductive amination of a corresponding aldehyde.
General Experimental Protocol: Reductive Amination
A general protocol for the synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine from 1-methyl-1H-pyrrole-2-carbaldehyde is outlined below. This method is a common and versatile way to produce primary amines from aldehydes.
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Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde in a suitable solvent such as methanol.
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Amine Source: Add an ammonia source, such as ammonium hydroxide or a solution of ammonia in methanol, to the reaction mixture.
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Formation of Imine: Stir the mixture at room temperature to allow for the formation of the intermediate imine.
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Reduction: To the solution containing the imine, add a reducing agent like sodium borohydride in portions. The reaction should be kept cool, typically in an ice bath, to control the reaction rate.
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Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding water. Extract the product with an organic solvent like ethyl acetate.
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Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Biological Activity and Potential Applications
Derivatives of (1-Methyl-1H-pyrrol-2-yl)methanamine have garnered attention in medicinal chemistry due to their potential biological activities.
Serotonin Transporter (SERT) Inhibition
Research has indicated that certain derivatives of (1-Methyl-1H-pyrrol-2-yl)methanamine have been explored as potential inhibitors of the serotonin transporter (SERT).[5] SERT is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism of action for many antidepressant medications used to treat mood disorders.[5] The N-methylation on the pyrrole ring can enhance the lipophilicity of the molecule, which may influence its biological activity and ability to cross the blood-brain barrier.[5]
Safety and Handling
(1-Methyl-1H-pyrrol-2-yl)methanamine is classified as a substance that causes severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
First Aid Measures
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
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Ingestion: Do not induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[6]
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Conclusion
(1-Methyl-1H-pyrrol-2-yl)methanamine is a chemical compound with significant potential in synthetic and medicinal chemistry. Its distinct structure and reactivity make it a valuable precursor for more complex molecules. The exploration of its derivatives as potential SERT inhibitors highlights its relevance in drug discovery, particularly in the area of neuroscience. Researchers and professionals working with this compound should be well-versed in its chemical properties and adhere to strict safety protocols. Further investigation into the biological activities of this compound and its analogues is warranted to fully elucidate its therapeutic potential.
References
- 1. (1-methyl-1H-pyrrol-2-yl)methanamine | C6H10N2 | CID 2776207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (1-methyl-1h-pyrrol-2-yl)methanamine (C6H10N2) [pubchemlite.lcsb.uni.lu]
- 3. (1-Methyl-1H-pyrrol-2-yl)methanamine | CAS#:69807-81-4 | Chemsrc [chemsrc.com]
- 4. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
